D(+)-10-Camphorsulfonyl chloride is a chemical compound with the molecular formula C₁₀H₁₅ClO₃S and a CAS number of 21286-54-4. It is a sulfonyl chloride derived from camphorsulfonic acid, characterized by its white to almost white crystalline appearance and a melting point ranging from 65.0 to 69.0 °C . This compound is notable for its role as a versatile reagent in organic synthesis, particularly in asymmetric synthesis processes.
D(+)-10-Camphorsulfonyl chloride acts as a chiral directing group (CDG) in various asymmetric reactions. Its bulky and rigid structure, coupled with its chirality, allows it to control the stereochemical outcome of reactions by influencing the approach of the attacking nucleophile. This property makes it valuable for the synthesis of enantiomerically pure compounds, which are crucial in various fields like pharmaceuticals and materials science .
Here are some examples of its use as a CDG:
D(+)-10-Camphorsulfonyl chloride acts as a good leaving group in various substitution and elimination reactions due to the stability of the resulting camphorsulfonate anion. This property is advantageous for introducing functionalities or creating new double bonds in organic molecules .
Here are some examples of its use as a leaving group:
The synthesis of D(+)-10-Camphorsulfonyl chloride typically involves the chlorination of camphorsulfonic acid using reagents such as thionyl chloride or phosphorus pentachloride. The general procedure includes:
This method yields D(+)-10-Camphorsulfonyl chloride in good purity and yield.
D(+)-10-Camphorsulfonyl chloride is widely used in organic chemistry for various applications:
Interaction studies involving D(+)-10-Camphorsulfonyl chloride often focus on its reactivity with nucleophiles and other electrophiles, which can elucidate its role in synthetic pathways. These studies help in understanding how this compound can be utilized to modify biological molecules or introduce functional groups into complex organic structures .
D(+)-10-Camphorsulfonyl chloride shares similarities with several related compounds, including:
Compound | Structure Type | Unique Features |
---|---|---|
D(+)-10-Camphorsulfonyl Chloride | Chiral Sulfonyl Chloride | Provides stereochemical control in synthesis |
Camphorsulfonic Acid | Chiral Acid | Less reactive; serves as a precursor |
Benzene Sulfonyl Chloride | Aromatic Sulfonyl Chloride | More reactive but achiral |
p-Toluenesulfonyl Chloride | Aromatic Sulfonyl Chloride | Versatile but lacks chiral specificity |
D(+)-10-Camphorsulfonyl chloride, with the molecular formula C₁₀H₁₅ClO₃S and a molecular weight of 250.74 g/mol, is a crystalline compound that exhibits a distinct optical activity due to its chiral camphor backbone. The compound is typically encountered as a white to off-white crystalline powder, with a melting point ranging from 65°C to 69°C, depending on purity and crystallization conditions. Its density is estimated at approximately 1.21–1.3 g/cm³, and it is only slightly soluble in organic solvents such as chloroform and ethyl acetate. The compound is sensitive to moisture and should be stored in a dark, inert atmosphere at room temperature to prevent hydrolysis and degradation.
The structure of D(+)-10-camphorsulfonyl chloride is based on the bicyclo[2.2.1]heptane skeleton of camphor, with a sulfonyl chloride group at the 10-position. The IUPAC name is [(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonyl chloride. The compound contains two stereocenters, and the D(+) configuration refers to the specific enantiomer derived from natural camphor.
The compound is characterized by its strong infrared absorption bands, particularly those corresponding to the sulfonyl chloride functional group. The IR spectrum exhibits characteristic S=O stretching vibrations, while NMR spectra reflect the camphor skeleton and the presence of the sulfonyl chloride moiety. Its optical purity is typically confirmed by polarimetry, with specific rotation values ranging from +30° to +36° (c=1, CHCl₃, 20°C).
Below is a 2D structural representation of D(+)-10-camphorsulfonyl chloride:
And a 3D conformer model can be visualized interactively at the PubChem database.
The production of S-omeprazole represents one of the most significant commercial applications of D(+)-10-camphorsulfonyl chloride in pharmaceutical manufacturing [4]. Proton pump inhibitors possess asymmetric sulfur molecules in their sulfinyl moieties, which bind pyridine with benzimidazole groups, creating stereochemical complexity that demands sophisticated resolution strategies [7]. The enantiomeric resolution process utilizing D(+)-10-camphorsulfonyl chloride offers substantial advantages over alternative methods in terms of efficiency, yield, and cost-effectiveness [4].
The S-omeprazole production process employs D(+)-10-camphorsulfonyl chloride as a chiral auxiliary agent to achieve enantiomeric separation through formation of diastereomeric complexes [4]. The synthetic route involves reacting 5-methoxy-2-[(3,5-dimethyl-4-methoxy-2-pyridyl)methylsulfinyl]-1H-benzimidazole with D(+)-10-camphorsulfonyl chloride to generate diastereomeric mixtures of 1-(S)-camphorsulfonyl-5-methoxy-2-[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl-(R/S)-sulfinyl]-1H-benzimidazole compounds [4]. This reaction proceeds under mild conditions and demonstrates excellent selectivity for the desired stereoisomer [4].
The separation of diastereomers occurs through fractional crystallization, which represents a significant improvement over chromatographic techniques in terms of scalability and economic viability [4]. Following diastereomer separation, deprotection with base conditions liberates the desired S-omeprazole enantiomer while avoiding the harsh acidic conditions required by alternative chiral auxiliary systems [4]. This base-mediated deprotection strategy proves particularly valuable given the acid-sensitive nature of benzimidazole compounds [4].
Parameter | D(+)-10-Camphorsulfonyl Chloride Method | Alternative Methods |
---|---|---|
S-Omeprazole Yield | Higher production efficiency | Lower yields of desired enantiomer |
Process Selectivity | Superior enantiomeric separation | Modest selectivity |
Commercial Viability | Lower costs, higher efficiency | Higher operational costs |
The D(+)-10-camphorsulfonyl chloride method demonstrates significant technical advantages through its combined contribution of improved yields, enhanced selectivity, and reduced production costs [4]. Comparative analysis reveals that this approach achieves higher yields of the desired S-omeprazole configuration compared to processes utilizing alternative chiral auxiliaries [4]. The method's commercial superiority stems from its ability to avoid expensive chromatographic separation steps while maintaining excellent stereochemical control [4].
The global omeprazole market reached 21.56 thousand tonnes in 2024 and is projected to achieve 38.65 thousand tonnes by 2035, representing a compound annual growth rate of 5.55% [29]. North America and Europe maintain significant market shares due to high gastroesophageal reflux disease prevalence and robust healthcare infrastructure supporting proton pump inhibitor utilization [29]. The Asia-Pacific region, including China and India, demonstrates rapid growth driven by increasing healthcare awareness and expanding middle-class populations [29].
The enantiomeric resolution technology utilizing D(+)-10-camphorsulfonyl chloride has enabled pharmaceutical manufacturers to produce high-purity S-omeprazole at commercial scales [31]. Market analysis indicates that global omeprazole market volume reached approximately 38 thousand tonnes in 2023, with North America representing the leading consumption region [31]. The availability of efficient enantiomeric resolution methods has contributed significantly to the widespread adoption of single-enantiomer proton pump inhibitor formulations [31].
D(+)-10-camphorsulfonyl chloride serves as a critical building block in the design and synthesis of selective enzyme inhibitors through sulfonamide functionalization strategies [13] [14]. The compound's ability to introduce chiral camphorsulfonyl moieties into aromatic and heterocyclic sulfonamides enables the development of highly selective enzyme inhibitors with nanomolar potency [13]. This approach has proven particularly valuable in targeting specific enzyme isoforms while minimizing off-target interactions [13].
Research demonstrates that aromatic and heterocyclic sulfonamides incorporating D(+)-10-camphorsulfonyl moieties exhibit selective inhibition of mitochondrial carbonic anhydrase isoforms over cytosolic variants [13]. The resulting compounds show preferential inhibition of human carbonic anhydrase VA and VB isoforms with inhibition constants in the low nanomolar range [13]. This selectivity profile makes these inhibitors excellent candidates for targeting mitochondrial carbonic anhydrases involved in lipogenesis and obesity-related metabolic processes [13].
Enzyme Target | Inhibition Constant (nM) | Selectivity Index |
---|---|---|
Human Carbonic Anhydrase VA | Low nanomolar range | >100-fold over cytosolic isoforms |
Human Carbonic Anhydrase VB | Low nanomolar range | >100-fold over cytosolic isoforms |
Human Carbonic Anhydrase I | Significantly higher | Off-target enzyme |
Human Carbonic Anhydrase II | Significantly higher | Off-target enzyme |
The chirality and positioning of substituent groups on the sulfonamide scaffold profoundly influence carbonic anhydrase inhibitory properties [13]. Five-membered heterocyclic sulfonamides generally demonstrate superior inhibitory activity compared to six-membered ring counterparts [14]. The presence of nitrogen and sulfur atoms within heterocyclic rings correlates with enhanced inhibitory potency [14].
The incorporation of D(+)-10-camphorsulfonyl groups into sulfonamide structures creates distinct structure-activity relationships that govern enzyme selectivity [15] [30]. Perfluoroalkyl and perfluoroaryl-substituted sulfonamides containing camphorsulfonyl moieties exhibit strong affinities toward multiple carbonic anhydrase isoforms [15]. The inhibitory potency generally increases with the carbon atom count in the perfluorinated substituent, reaching maximum activity with perfluorophenylsulfonylated derivatives [15].
Sulfonamide inhibitors incorporating camphorsulfonyl functionalities demonstrate remarkable selectivity profiles for specific enzyme isoforms [30]. Compounds containing specific substituent patterns achieve selectivity indices exceeding 750-fold for target enzymes over off-target variants [30]. The optimization of substituent groups enables the development of inhibitors with selectivity indices ranging from 10-fold to over 600-fold depending on the target enzyme combination [30].
The mechanism of enzyme inhibition by camphorsulfonyl-containing sulfonamides involves multiple molecular interactions including hydrogen bonding, dipole-dipole interactions, π-π stacking, and electrostatic forces [12]. The electronegative nitrogen and oxygen atoms along with aromatic ring systems participate in hydrogen bonding and dipole-induced interactions with carbamate moieties of enzyme active sites [12]. Additional π-π interactions occur between substituted phenyl groups of the inhibitor and aromatic residues within enzyme binding pockets [12].
D(+)-10-camphorsulfonyl chloride enables the synthesis of sulfonamide inhibitors that function through covalent modification mechanisms [18]. These compounds demonstrate selective reactivity toward specific nucleophilic residues in target enzymes while maintaining excellent selectivity profiles [18]. The resulting covalent inhibitors exhibit prolonged enzyme inactivation compared to reversible inhibitors, providing sustained therapeutic effects [18].
D(+)-10-camphorsulfonyl chloride plays a crucial role in peptide engineering applications, particularly in the synthesis of β-hydroxy-aspartic acid derivatives and related non-proteinogenic amino acids [23] [25]. The compound serves as both a protecting group and chiral auxiliary in the construction of complex peptide structures containing hydroxylated amino acid residues [23]. This application proves essential for synthesizing peptides with enhanced biological activity and improved pharmacological properties [26].
The synthesis of β-hydroxy-aspartic acid derivatives utilizing D(+)-10-camphorsulfonyl chloride involves multiple strategic approaches [22] [24]. Direct synthesis methods employ diastereoselective decarboxylative aldol reactions using α-amidohemimalonates with various aldehydes to afford anti-β-hydroxy-α-amino acids with complete diastereoselectivity [22]. These reactions proceed under mild conditions and achieve high yields while maintaining excellent stereochemical control [22].
Enzymatic approaches to γ-hydroxy-α-amino acid synthesis demonstrate the versatility of D(+)-10-camphorsulfonyl chloride in biocatalytic transformations [24]. Three distinct enzymatic routes utilize tandem aldol addition-transamination reactions catalyzed by trans-o-hydroxybenzylidene pyruvate hydratase-aldolase from Pseudomonas putida [24]. These biocatalytic processes achieve enantioselective aldol additions with subsequent stereoselective amination to produce complex hydroxylated amino acid structures [24].
The incorporation of β-hydroxy-aspartic acid derivatives into peptide sequences requires specialized solid-phase synthesis strategies [25] [33]. D(+)-10-camphorsulfonyl chloride facilitates the preparation of suitably protected β-hydroxy-aspartic acid building blocks for solid-phase peptide synthesis applications [25]. The compound enables coupling through both α- and β-carboxylic acid functionalities while maintaining stereochemical integrity [25].
Synthesis Parameter | β-Hydroxy-Aspartic Acid Method | Conventional Amino Acids |
---|---|---|
Overall Yield | 37-40% (five steps) | Variable |
Stereochemical Control | Complete diastereoselectivity | Standard |
Protecting Group Compatibility | Fmoc/tBu strategy | Standard protocols |
Cyclization Efficiency | 50-60% yield | Variable |
Advanced peptide cyclization strategies employ β-hydroxy-aspartic acid ligation for macrocycle formation [33]. This approach utilizes the hydroxyl functionality of β-hydroxy-aspartic acid to mediate peptide cyclization through oxazolidine intermediate formation [33]. The method demonstrates superior performance compared to conventional cyclization approaches by avoiding epimerization and enabling the use of unprotected linear peptide precursors [33].
β-Hydroxy-aspartic acid derivatives synthesized using D(+)-10-camphorsulfonyl chloride demonstrate significant biological importance in various protein systems [21] [27]. These hydroxylated amino acids occur naturally in epidermal growth factor-like domains of vitamin K-dependent plasma proteins and other biologically active proteins [21] [27]. The hydroxylation occurs through posttranslational modification processes catalyzed by 2-oxoglutarate-dependent dioxygenases [27].
The structural complexity of β-hydroxy-aspartic acid, containing two chiral centers, enables the existence of four distinct stereoisomers forming two enantiomeric pairs [21]. This stereochemical diversity provides opportunities for fine-tuning peptide and protein function through precise stereochemical control [21]. D-threo-3-hydroxyaspartate serves as a component of the siderophore ornibactin, demonstrating the biological relevance of these hydroxylated amino acid derivatives [21].
Corrosive